5-Methoxychroman-3-amine

Vue d'ensemble

Description

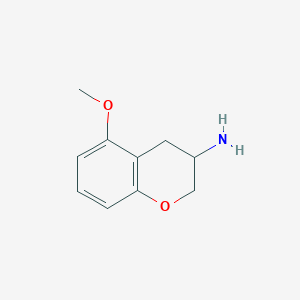

5-Methoxychroman-3-amine is a heterocyclic compound with the molecular formula C10H13NO2. It is a derivative of chroman, featuring a methoxy group at the 5-position and an amine group at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxychroman-3-amine typically involves the following steps:

Starting Material: The synthesis begins with chroman-3-one.

Methoxylation: The chroman-3-one undergoes methoxylation to introduce the methoxy group at the 5-position.

Amination: The methoxylated intermediate is then subjected to amination to introduce the amine group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxychroman-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy and amine groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Pharmacological Properties

5-Methoxychroman-3-amine is known for its interactions with the serotonergic system, particularly as a ligand for 5-HT receptors. Research indicates that derivatives of 3-aminochroman, including this compound, exhibit significant affinity for 5-HT_1A receptors. This property is crucial for developing treatments for conditions such as anxiety, depression, and schizophrenia .

Clinical Applications

The clinical implications of this compound are broad, particularly in treating various psychiatric disorders:

- Depression : Major depressive disorder affects millions globally. The serotonergic activity of this compound positions it as a potential candidate for antidepressant therapies .

- Anxiety Disorders : Given its action on the serotonergic system, it may also be effective in treating generalized anxiety disorder and panic disorders .

- Schizophrenia : The compound's pharmacological profile suggests potential utility in managing symptoms associated with schizophrenia, particularly those related to mood and cognition .

Research Findings

Recent studies have highlighted the structure-activity relationships (SAR) of chroman derivatives, emphasizing modifications that enhance their pharmacological efficacy. For instance, variations in substituents on the chroman ring can significantly alter binding affinities and receptor selectivity .

Case Studies

Several studies have documented the effects of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of 5-Methoxychroman-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chroman-3-amine: Lacks the methoxy group at the 5-position.

5-Methoxychroman-4-one: Contains a ketone group instead of an amine group.

3-Formylchromone: Features a formyl group at the 3-position instead of an amine group.

Uniqueness

5-Methoxychroman-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds .

Activité Biologique

5-Methoxychroman-3-amine, also known as (S)-5-methoxychroman-3-amine, is a compound that has garnered attention for its biological activities and potential therapeutic applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of chroman derivatives, characterized by a chromane structure with a methoxy group and an amine functional group. Its molecular formula is C10H13NO2, and it has a molecular weight of approximately 179.22 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Serotonin Receptors : The compound has been investigated for its role as a ligand for serotonin receptors, particularly the 5-HT1A receptor. This interaction can modulate neurotransmitter release and influence mood and behavior .

- Monoamine Oxidase Inhibition : Similar compounds have shown potential as inhibitors of monoamine oxidase type B (MAO-B), which may enhance serotonergic activity by preventing the breakdown of serotonin .

Biological Activities

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various flavonoids, including this compound, against different bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

- Neuroprotective Study : In a model of oxidative stress in neuronal cells, treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent .

- Anti-inflammatory Research : A study evaluating the anti-inflammatory effects showed that this compound significantly decreased levels of TNF-alpha and IL-6 in vitro, suggesting its utility in managing inflammatory conditions .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODZRKJYJILTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552714 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110927-03-2 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.